molecular formula C7H14F2N2 B13060863 3,3-Difluoro-N,N-dimethylpiperidin-4-amine

3,3-Difluoro-N,N-dimethylpiperidin-4-amine

Cat. No.: B13060863
M. Wt: 164.20 g/mol
InChI Key: DLWKJRPXEVJOQR-UHFFFAOYSA-N
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Description

3,3-Difluoro-N,N-dimethylpiperidin-4-amine is a heterocyclic compound with the molecular formula C7H14F2N2 and a molecular weight of 164.20 g/mol It is a derivative of piperidine, characterized by the presence of two fluorine atoms at the 3-position and two methyl groups attached to the nitrogen atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N,N-dimethylpiperidin-4-amine typically involves the fluorination of a suitable piperidine precursor. One common method is the reaction of 3,3-difluoropiperidine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the removal of fluorine atoms or the reduction of the piperidine ring.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products

    Substitution: Products with various functional groups replacing the fluorine atoms.

    Oxidation: N-oxides of the original compound.

    Reduction: De-fluorinated or reduced piperidine derivatives.

Scientific Research Applications

3,3-Difluoro-N,N-dimethylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N,N-dimethylpiperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoropiperidine: Lacks the dimethylamino group, making it less versatile in certain reactions.

    N,N-Dimethylpiperidin-4-amine: Lacks the fluorine atoms, which can affect its reactivity and biological activity.

    3-Fluoro-N,N-dimethylpiperidin-4-amine: Contains only one fluorine atom, leading to different chemical and biological properties.

Uniqueness

3,3-Difluoro-N,N-dimethylpiperidin-4-amine is unique due to the combination of fluorine atoms and dimethylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H14F2N2

Molecular Weight

164.20 g/mol

IUPAC Name

3,3-difluoro-N,N-dimethylpiperidin-4-amine

InChI

InChI=1S/C7H14F2N2/c1-11(2)6-3-4-10-5-7(6,8)9/h6,10H,3-5H2,1-2H3

InChI Key

DLWKJRPXEVJOQR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCNCC1(F)F

Origin of Product

United States

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